N-(1-methyl-2-oxoindolin-5-yl)acetamide
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Overview
Description
N-(1-methyl-2-oxoindolin-5-yl)acetamide is a chemical compound that belongs to the class of indolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-2-oxoindolin-5-yl)acetamide typically involves the acylation of 1-methyl-2-oxoindoline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine to facilitate the acylation process. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxide derivatives.
Reduction: The compound can be reduced to form N-(1-methyl-2-hydroxyindolin-5-yl)acetamide.
Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: N-(1-methyl-2-hydroxyindolin-5-yl)acetamide.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex indolinone derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(1-methyl-2-oxoindolin-5-yl)acetamide exerts its effects involves the inhibition of specific enzymes or proteins. For example, it has been shown to inhibit the activity of caspase-3, an enzyme involved in the apoptotic pathway . By inhibiting this enzyme, the compound can induce apoptosis in cancer cells, leading to their death.
Comparison with Similar Compounds
- N-(1-methyl-2-oxoindolin-3-yl)acetamide
- N-(1-methyl-2-oxoindolin-4-yl)acetamide
- N-(1-methyl-2-oxoindolin-6-yl)acetamide
Comparison: N-(1-methyl-2-oxoindolin-5-yl)acetamide is unique due to its specific substitution pattern on the indolinone ring. This substitution pattern can influence its biological activity and chemical reactivity. Compared to its analogs, this compound has shown higher potency in inhibiting certain enzymes and inducing apoptosis in cancer cells .
Properties
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7(14)12-9-3-4-10-8(5-9)6-11(15)13(10)2/h3-5H,6H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWPSQGJFXTDEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=O)C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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